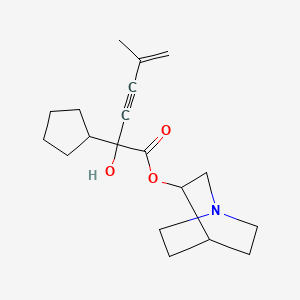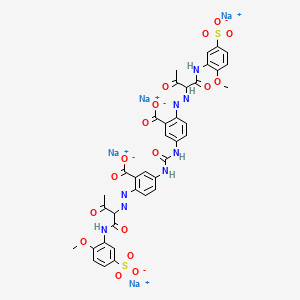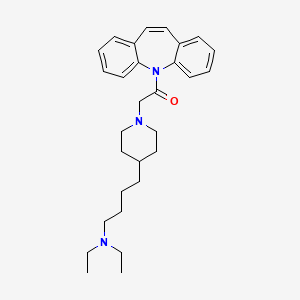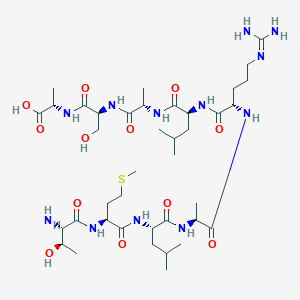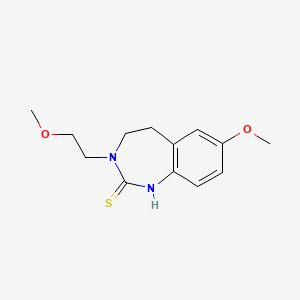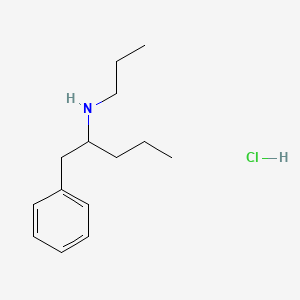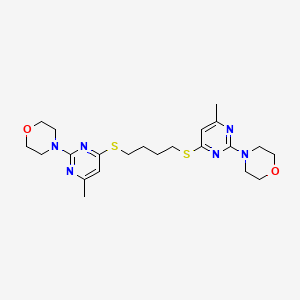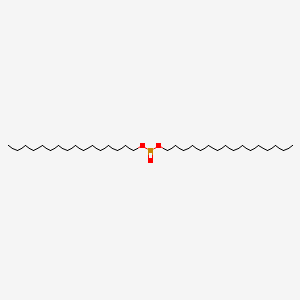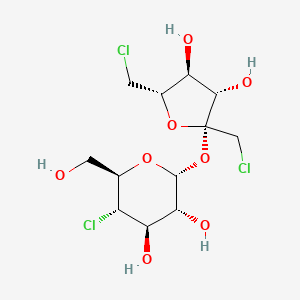
4,1',6'-Trichlorosucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,1’,6’-Trichlorosucrose, also known as sucralose, is a chlorinated derivative of sucrose. It is a high-intensity artificial sweetener that is approximately 600 times sweeter than sucrose. Sucralose is widely used in various food and beverage products due to its stability under heat and a broad range of pH conditions, making it suitable for cooking and baking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,1’,6’-Trichlorosucrose involves multiple steps, starting from sucrose. The process typically includes the following steps:
Isomerization: Sucrose is first isomerized to 2,3,6,3’,4’-penta-O-acetyl sucrose.
Chlorination: The isomerized sucrose is then chlorinated at the 4,1’, and 6’ positions using reagents such as thionyl chloride or chlorinating agents in the presence of acetic acid and hydrochloric acid
Deacetylation: The chlorinated product undergoes deacetylation to yield 4,1’,6’-Trichlorosucrose.
Industrial Production Methods
Industrial production of 4,1’,6’-Trichlorosucrose follows a similar synthetic route but is optimized for large-scale production. The process involves:
Transesterification: Sucrose is added to N,N-dimethylformamide and undergoes transesterification with ethyl acetate in the presence of a sulfate solid acid catalyst.
Chlorination and Alcoholysis: The resulting sucrose 6-acylate is chlorinated and then subjected to alcoholysis to produce 4,1’,6’-Trichlorosucrose.
Análisis De Reacciones Químicas
Types of Reactions
4,1’,6’-Trichlorosucrose primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Substitution: Chlorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, hydrochloric acid.
Solvents: N,N-dimethylformamide, acetic acid.
Catalysts: Sulfate solid acid catalyst.
Major Products
The major products formed from the reactions of 4,1’,6’-Trichlorosucrose include various chlorinated and dechlorinated derivatives, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
4,1’,6’-Trichlorosucrose has a wide range of applications in scientific research:
Mecanismo De Acción
4,1’,6’-Trichlorosucrose exerts its sweetening effect by activating the T1R2/T1R3 sweet taste receptors on the tongue. This activation triggers a signal transduction pathway that results in the perception of sweetness. Additionally, it has been shown to elicit increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Aspartame: Another artificial sweetener, but less stable under heat and pH variations.
Saccharin: Known for its bitter aftertaste, unlike 4,1’,6’-Trichlorosucrose which has a more sugar-like taste.
Uniqueness
4,1’,6’-Trichlorosucrose stands out due to its high stability under various conditions, making it suitable for a wide range of applications. Its taste profile is also closer to that of sucrose, with no bitter aftertaste, which is a common issue with other artificial sweeteners .
Propiedades
Número CAS |
69414-04-6 |
|---|---|
Fórmula molecular |
C12H19Cl3O8 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
BAQAVOSOZGMPRM-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

